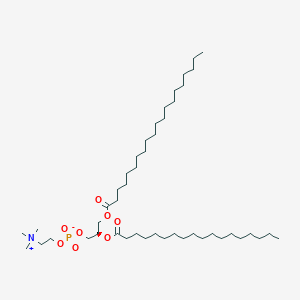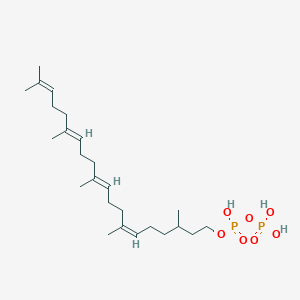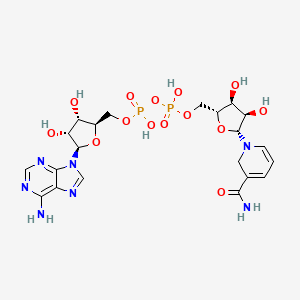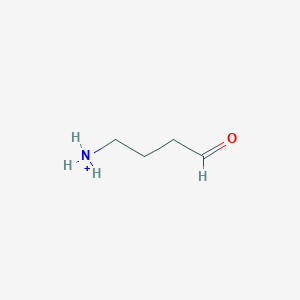
4-Ammoniobutanal
Vue d'ensemble
Description
4-ammoniobutanal is an ammonium ion that is the conjugate acid of 4-aminobutanal; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative, an organic cation and an omega-ammonioaldehyde. It is a conjugate acid of a 4-aminobutanal.
Applications De Recherche Scientifique
Plasmonics and Metamaterials
Materials research, particularly in plasmonics and metamaterials, has been pivotal in transitioning scientific ideas into advanced technology. Research in this field often seeks alternative materials to gold and silver for device performance improvements, design flexibility, and integration. Although 4-Ammoniobutanal is not directly mentioned, the search for new materials in plasmonics and metamaterials could encompass compounds like 4-Ammoniobutanal (Naik, Shalaev, & Boltasseva, 2013).
4D Printing
4D printing, an evolution of 3D printing, involves materials that change shape or properties in response to external stimuli. This area of research could potentially incorporate compounds like 4-Ammoniobutanal in the development of smart materials and structures (Khoo et al., 2015).
Additive Manufacturing in Industry 4.0
Additive manufacturing (AM) is integral to Industry 4.0, and compounds like 4-Ammoniobutanal could find applications in this domain. AM technologies can produce innovative products, potentially using novel materials (Haleem & Javaid, 2019).
Biomedical Applications
The field of bioprinting and biomedicals could explore the use of 4-Ammoniobutanal in developing new treatments or medical devices. This includes 4D bioprinting, where the compound could be used to create dynamic biomedical structures (Zolfagharian, Jarrah, & Bodaghi, 2021).
Nanomedicine for Cancer Theranostics
In the development of novel drug-delivery platforms for cancer treatment, materials like 4-Ammoniobutanal might be researched for their potential benefits in photothermal properties, drug loading, and controlled release (Tao et al., 2018).
Sustainable Supply Chain in Advanced Manufacturing
The integration of compounds like 4-Ammoniobutanal in advanced manufacturing processes could contribute to sustainable supply chain practices, aligning with the goals of Industry 4.0 (Borregan-Alvarado et al., 2020).
Translational Epidemiology
In translational research, compounds such as 4-Ammoniobutanal could be investigated for their potential impact on public health, particularly in understanding and managing diseases and health conditions (Khoury, Gwinn, & Ioannidis, 2010).
Propriétés
IUPAC Name |
4-oxobutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLQEYLEYWJIB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963142 | |
| Record name | 4-Oxobutan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ammoniobutanal | |
CAS RN |
4390-05-0 | |
| Record name | 4-Oxobutan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



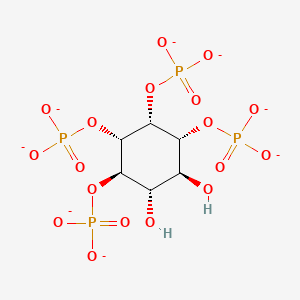

![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
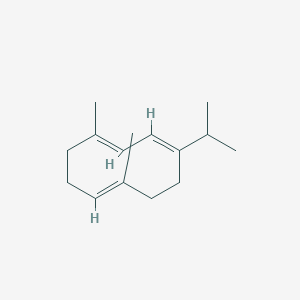
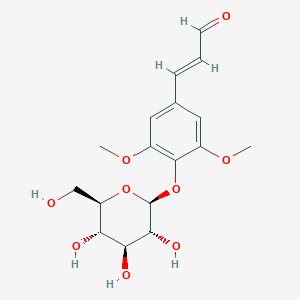
![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
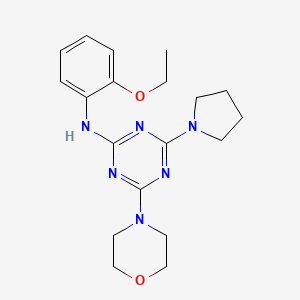
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)
